3-Hydroxy-5-(3-methoxycarbonylphenyl)pyridine, 95%
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Overview
Description
3-Hydroxy-5-(3-methoxycarbonylphenyl)pyridine (95%) is a chemical compound that has been studied extensively for its applications in scientific research. It is a heterocyclic aromatic compound with a molecular formula of C9H9NO2, and it has been used in various research fields, such as organic chemistry and pharmacology. In
Scientific Research Applications
3-Hydroxy-5-(3-methoxycarbonylphenyl)pyridine (95%) has been used in various scientific research fields, such as organic chemistry and pharmacology. It has been used as a starting material for the synthesis of various heterocyclic compounds, such as 1,2,4-triazoles, 1,2,3-triazoles, and 1,2,4-oxadiazoles. In addition, it has also been used in the synthesis of various therapeutic agents, such as antifungal agents, antiviral agents, and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-(3-methoxycarbonylphenyl)pyridine (95%) is not yet fully understood. However, it is believed that the compound may act as a prodrug, which is converted to an active metabolite in the body. This active metabolite is then believed to interact with various enzymes and receptors in the body, leading to the desired biological effects.
Biochemical and Physiological Effects
3-Hydroxy-5-(3-methoxycarbonylphenyl)pyridine (95%) has been shown to have various biochemical and physiological effects. In animal studies, it has been found to have anti-inflammatory, antifungal, and antiviral properties. In addition, it has also been found to have anti-cancer and anti-diabetic effects.
Advantages and Limitations for Lab Experiments
The use of 3-Hydroxy-5-(3-methoxycarbonylphenyl)pyridine (95%) in laboratory experiments has several advantages. It is relatively easy to synthesize and is available in high purity. In addition, it is relatively stable and is not easily degraded. However, it is also important to note that the compound may be toxic in high concentrations, and it may also be difficult to obtain in large quantities.
Future Directions
There are several potential future directions for research on 3-Hydroxy-5-(3-methoxycarbonylphenyl)pyridine (95%). One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. In addition, research could also be conducted to explore its potential applications in other areas, such as drug design and drug delivery. Further studies could also be conducted to investigate its potential toxicity and to determine the optimal concentrations for use in laboratory experiments. Finally, research could also be conducted to explore the potential of using 3-Hydroxy-5-(3-methoxycarbonylphenyl)pyridine (95%) as a precursor for other compounds.
Synthesis Methods
3-Hydroxy-5-(3-methoxycarbonylphenyl)pyridine (95%) can be synthesized through a two-step reaction. The first step involves the condensation of 3-methoxycarbonylphenylhydrazine with methyl pyridine-3-carboxylate in the presence of an acid catalyst. The second step involves the hydrolysis of the resulting 3-methoxycarbonylphenyl-3-hydroxypyridine with a base catalyst.
properties
IUPAC Name |
methyl 3-(5-hydroxypyridin-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)10-4-2-3-9(5-10)11-6-12(15)8-14-7-11/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLZBWGCVXMDPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682920 |
Source
|
Record name | Methyl 3-(5-hydroxypyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1258636-77-9 |
Source
|
Record name | Methyl 3-(5-hydroxypyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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